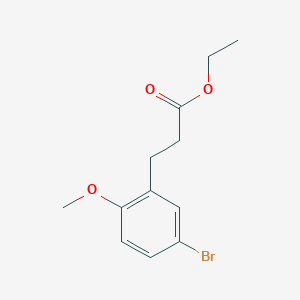
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER typically involves the esterification of 3-(5-bromo-2-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used for substituting the bromine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methoxy group.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Major Products
Substitution: Formation of various substituted phenylpropanoates.
Oxidation: Formation of 3-(5-bromo-2-formylphenyl)propanoate.
Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)propanol.
Wissenschaftliche Forschungsanwendungen
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
- Ethyl 2-bromopropionate
- Ethyl acetate
Uniqueness
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
350698-35-0 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
ethyl 3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
MHJANCNIZBZAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















